molecular formula C20H18ClNO2 B1420596 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-71-6

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420596
CAS No.: 1160254-71-6
M. Wt: 339.8 g/mol
InChI Key: WALCIMBAJXTFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the propoxyphenyl group and the carbonyl chloride functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(21)23)14-9-6-7-13(2)19(14)22-17/h4-10,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALCIMBAJXTFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.